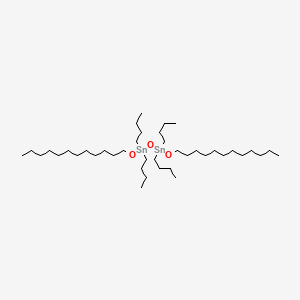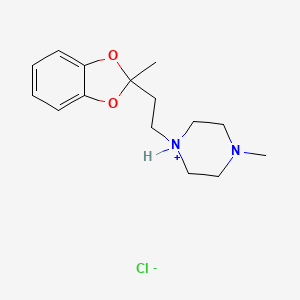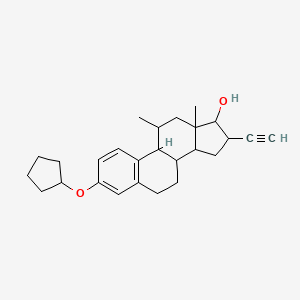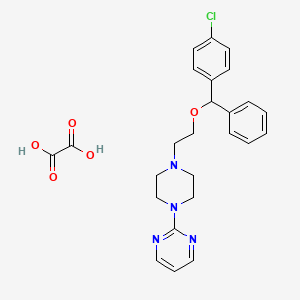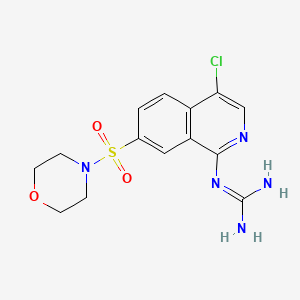
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine is a complex organic compound that features a unique combination of functional groups, including a chloro group, a morpholinosulfonyl group, and a guanidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through cyclization reactions involving substituted alkynes and o-haloarylamidines in the presence of a nickel catalyst and water.
Introduction of Chloro and Morpholinosulfonyl Groups: The chloro and morpholinosulfonyl groups are introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the morpholinosulfonyl group.
Scientific Research Applications
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may enhance the release of neurotransmitters like acetylcholine, slow the rates of depolarization and repolarization of muscle cell membranes, or inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: This compound serves as a precursor in the synthesis of the target compound and shares similar structural features.
4-Chloro-7-(trifluoromethyl)quinoline: Another derivative of quinoline with different substituents that may exhibit distinct biological activities.
1-carbamimidamido-4-chloro-N-[(2R)-3-methyl-1-(morpholin-4-yl)-1-oxobutan-2-yl]isoquinoline-7-sulfonamide: A structurally related compound with a similar isoquinoline core and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific combination of functional groups and potential biological activities.
Properties
CAS No. |
782435-06-7 |
|---|---|
Molecular Formula |
C14H16ClN5O3S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine |
InChI |
InChI=1S/C14H16ClN5O3S/c15-12-8-18-13(19-14(16)17)11-7-9(1-2-10(11)12)24(21,22)20-3-5-23-6-4-20/h1-2,7-8H,3-6H2,(H4,16,17,18,19) |
InChI Key |
WHNODKWPFVCUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
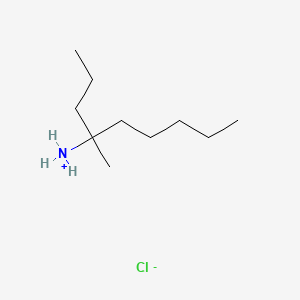

![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
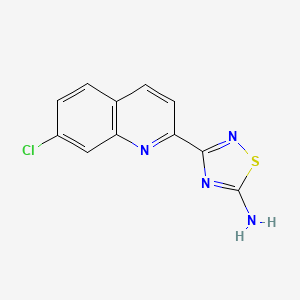
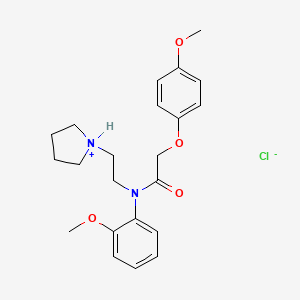
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
